Nvp acq090

描述

Contextualizing NVP-ACQ090 within Somatostatin (B550006) Receptor Pharmacology

Somatostatin is a naturally occurring peptide that exerts inhibitory effects on numerous physiological processes, including hormone secretion and neuronal activity. nih.govoup.comresearchgate.netoup.comnih.govmdpi.comwikipedia.org These diverse actions are mediated through its binding to a family of five G protein-coupled receptors (GPCRs), designated sst1 to sst5. nih.govoup.comresearchgate.netoup.comnih.govmdpi.comwikipedia.orgnih.govptbioch.edu.pl Somatostatin receptors typically signal by inhibiting adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and by modulating ion channel activity, such as increasing potassium efflux and decreasing calcium influx. nih.govmdpi.comwikipedia.orgptbioch.edu.pl

NVP-ACQ090 distinguishes itself by its selective antagonistic action at the SSTR3 subtype. researchgate.netoup.comresearchgate.netoup.comnih.govnih.govnih.govjneurosci.orgguidetopharmacology.orgrupress.org This selectivity allows researchers to isolate the effects mediated specifically through SSTR3 signaling, providing a clearer understanding of its unique contributions compared to other somatostatin receptor subtypes. Studies have shown that NVP-ACQ090 can effectively block the phosphorylation of SSTR3 induced by its endogenous ligand, somatostatin. oup.comresearchgate.netoup.comnih.govnih.gov Furthermore, it has been observed to inhibit downstream events triggered by SSTR3 activation, such as β-arrestin recruitment and receptor internalization. researchgate.netnih.gov Its ability to inhibit forskolin-stimulated cAMP increases in specific cellular contexts, like hippocampal slices, further highlights its impact on SSTR3-mediated signaling pathways. jneurosci.org

Here is a summary of NVP-ACQ090's effects on SSTR3 signaling based on research findings:

| Effect on SSTR3 Signaling | Observation with NVP-ACQ090 | Source |

| Agonist-induced Phosphorylation | Completely blocked by NVP-ACQ090 | oup.comresearchgate.netoup.comnih.govnih.gov |

| Agonist-mediated Arrestin Recruitment | Inhibited by NVP-ACQ090 | researchgate.netnih.gov |

| Agonist-mediated Receptor Internalization | Inhibited by NVP-ACQ090 | researchgate.netnih.gov |

| Forskolin-stimulated cAMP levels | Inhibited in hippocampal slices by NVP-ACQ090 (1 µM) | jneurosci.org |

| L-796/778-induced hyperpolarization | Efficiently blocked by NVP-ACQ090 in AtT-20 cells stably expressing SSTR3 | oup.comresearchgate.netnih.gov |

Significance of Somatostatin Receptor Subtype 3 (SSTR3) Antagonism in Biological Systems

SSTR3 is expressed in various tissues and cell types, including neurons (notably in primary neuronal cilia), pancreatic islets, and certain tumors. nih.govmdpi.comptbioch.edu.pltum.de Its activation is generally associated with the inhibition of hormone release, such as growth hormone (GH) and insulin (B600854). nih.govmdpi.com

Research utilizing SSTR3 antagonists, including NVP-ACQ090, has shed light on the physiological roles of this receptor subtype. Studies in mouse models have demonstrated that SSTR3 expressed in neuronal cilia in the brain plays a critical role in object recognition memory. researchgate.netnih.govjneurosci.org Systemic administration of NVP-ACQ090 has been shown to disrupt the recall of familiar objects in wild-type mice, indicating the involvement of SSTR3 in this cognitive process. researchgate.netnih.govjneurosci.org Furthermore, SSTR3 antagonism has been linked to effects on cAMP-mediated long-term potentiation (LTP) in the hippocampus. researchgate.netjneurosci.org

The antagonism of SSTR3 has also garnered interest in the context of metabolic regulation. Selective SSTR3 antagonists have been found to facilitate glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells. nih.govnih.govtum.denih.gov Studies using SSTR3 knockout mice and selective antagonists have provided pharmacological evidence that SSTR3 mediates the inhibition of GSIS. nih.govnih.govtum.denih.gov This suggests that targeting SSTR3 with antagonists could represent a potential therapeutic strategy for conditions like type 2 diabetes mellitus. nih.govnih.govnih.gov Additionally, SSTR3 is involved in regulating calcium flux within beta cells, a process crucial for insulin secretion. tum.de Beyond metabolic and cognitive functions, research indicates a potential role for SSTR3 in neuronal apoptosis following intracerebral hemorrhage. ptbioch.edu.pl

| Biological System/Process | Observed Effect of SSTR3 Antagonism (including studies with NVP-ACQ090) | Source |

| Object Recognition Memory (mice) | Disruption of recall of familiar objects | researchgate.netnih.govjneurosci.org |

| cAMP-mediated LTP (hippocampus) | Disruption | researchgate.netjneurosci.org |

| Glucose-Stimulated Insulin Secretion (pancreatic beta-cells) | Facilitation | nih.govnih.govtum.denih.gov |

| Glucose Excursion (mice) | Blocked (studies with selective SSTR3 antagonists) | nih.govnih.govnih.gov |

| Neuronal Apoptosis (after intracerebral hemorrhage) | Potential involvement of SSTR3 | ptbioch.edu.pl |

| Beta cell Calcium Flux | SSTR3 involved in regulation | tum.de |

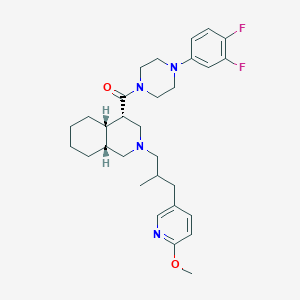

Structure

2D Structure

3D Structure

属性

CAS 编号 |

362612-47-3 |

|---|---|

分子式 |

C30H40F2N4O2 |

分子量 |

526.7 g/mol |

IUPAC 名称 |

[(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C30H40F2N4O2/c1-21(15-22-7-10-29(38-2)33-17-22)18-34-19-23-5-3-4-6-25(23)26(20-34)30(37)36-13-11-35(12-14-36)24-8-9-27(31)28(32)16-24/h7-10,16-17,21,23,25-26H,3-6,11-15,18-20H2,1-2H3/t21?,23-,25-,26+/m0/s1 |

InChI 键 |

RDSAUPRYZCQORM-RIVQXRJNSA-N |

SMILES |

CC(CC1=CN=C(C=C1)OC)CN2CC3CCCCC3C(C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |

手性 SMILES |

CC(CC1=CN=C(C=C1)OC)CN2C[C@@H]3CCCC[C@@H]3[C@@H](C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |

规范 SMILES |

CC(CC1=CN=C(C=C1)OC)CN2CC3CCCCC3C(C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(4-(3,4-difluorophenyl)-piperazine-1-yl)-(2-(3-(6-methoxypyridin- 3-yl)-2-methylpropyl)decahydroisoquinoline-4-yl)methanone ACQ090 NVP ACQ090 NVP-ACQ090 |

产品来源 |

United States |

Molecular Target Characterization and Validation

Identification of SSTR3 as a Primary Molecular Target for NVP-ACQ090

Research has identified the somatostatin (B550006) receptor subtype 3 (SSTR3) as the primary molecular target for NVP-ACQ090. NVP-ACQ090 functions as a potent and selective antagonist at the human somatostatin sst3 receptor. researchgate.netsigmaaldrich.com The somatostatin receptors (SSTR1-5) belong to the G protein-coupled receptor family and are expressed in various tissues, including the brain and peripheral organs. ptbioch.edu.plmedchemexpress.com SSTR3 is notably expressed in approximately 50% of all neuroendocrine tumors, making it a relevant target for investigation. oup.comnih.govnih.gov Studies have shown that NVP-ACQ090 can completely block the rapid and robust phosphorylation of SSTR3 induced by the endogenous ligand somatostatin. oup.comnih.govnih.gov This inhibitory effect on agonist-induced SSTR3 phosphorylation underscores its role as an antagonist. nih.gov Furthermore, NVP-ACQ090 has been shown to inhibit somatostatin-mediated arrestin recruitment and receptor internalization, processes typically triggered by receptor activation. nih.gov

Functional Validation of SSTR3 Interaction

The interaction between NVP-ACQ090 and SSTR3 has been functionally validated through various experimental approaches, including receptor binding affinity and selectivity profiling, as well as competitive ligand displacement assays.

Receptor Binding Affinity and Selectivity Profiling

NVP-ACQ090 has been characterized as a potent and selective antagonist for the somatostatin receptor subtype 3 (SSTR3). sigmaaldrich.com Selectivity profiling is crucial to determine the compound's affinity for SSTR3 relative to other somatostatin receptor subtypes (SSTR1, SSTR2, SSTR4, and SSTR5). While specific detailed binding affinity (Ki) and selectivity data across all subtypes for NVP-ACQ090 were not extensively detailed in the provided search results, its classification as a "potent and selective" SSTR3 antagonist indicates that it demonstrates a significantly higher affinity for SSTR3 compared to other somatostatin receptors. researchgate.netsigmaaldrich.com Research utilizing a structural series containing carboxylic acids, which included a tool compound identified as a potent SSTR3 antagonist (referred to as 3A, which shares characteristics with NVP-ACQ090), aimed to reduce potential off-target activity, suggesting that achieving selectivity is a key aspect of developing compounds targeting SSTR3. researchgate.net

Competitive Ligand Displacement Assays

Competitive ligand displacement assays are a standard method to determine the binding affinity of an unlabeled compound by measuring its ability to displace a labeled ligand from its target. nanotempertech.combmglabtech.comaffinimeter.com In the context of NVP-ACQ090 and SSTR3, such assays would involve a labeled SSTR3 ligand (either an agonist or antagonist) and increasing concentrations of unlabeled NVP-ACQ090. The reduction in the binding of the labeled ligand to SSTR3 in the presence of NVP-ACQ090 indicates that NVP-ACQ090 is competing for the same binding site. nanotempertech.com The concentration of NVP-ACQ090 required to displace 50% of the labeled ligand (IC50) provides a measure of its inhibitory potency in a functional assay. nanotempertech.comaffinimeter.com While direct IC50 values for NVP-ACQ090 from competitive binding assays were not explicitly provided in the search results, the description of NVP-ACQ090 blocking somatostatin-induced SSTR3 phosphorylation and inhibiting agonist-mediated effects implies its ability to compete with agonists for receptor binding. oup.comnih.govnih.gov Studies on a related potent and selective SSTR3 antagonist, MK-4256, reported IC50 values in human and mouse receptor binding assays, demonstrating the application of such assays in characterizing SSTR3 antagonists. medchemexpress.comresearchgate.net

Structural Insights into SSTR3 Receptor Topology and Ligand Recognition

Somatostatin receptors, including SSTR3, belong to the superfamily of G protein-coupled receptors (GPCRs) and are characterized by the presence of seven transmembrane α-helical segments. ptbioch.edu.pl The human SSTR3 receptor is composed of 418 amino acids. ptbioch.edu.pl A notable feature of SSTR3 is its relatively long intracellular C-terminal tail, which contains numerous potential phosphorylation sites. oup.comnih.govnih.gov This C-terminal tail plays a role in receptor regulation, including agonist-induced β-arrestin mobilization, internalization, and down-regulation. oup.comnih.govnih.gov

Elucidation of Pharmacological Mechanism of Action

Modulation of G Protein-Coupled Receptor Signaling Pathways by NVP-ACQ090

NVP-ACQ090 exerts its effects by interfering with the downstream signaling cascades initiated by SSTR3 activation. SSTR3 is known to couple to Gi proteins. nih.govresearchgate.net

Adenylyl Cyclase/cAMP Pathway Regulation and Impairment of cAMP-mediated Long-Term Potentiation

The adenylyl cyclase/cAMP pathway is a key downstream target of Gi-coupled receptors like SSTR3. Activation of Gi proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). ebi.ac.ukwikipedia.orgnih.gov

Research indicates that NVP-ACQ090 influences this pathway. Studies have shown that while the SSTR3 agonist L-796,778 increases basal cAMP levels in hippocampal slices, NVP-ACQ090 inhibits forskolin-stimulated cAMP increases in hippocampal lysate. nih.govresearchgate.net Forskolin is an activator of adenylyl cyclase, and the blockade by NVP-ACQ090 suggests that the antagonist interferes with the ability of adenylyl cyclase to produce cAMP.

Furthermore, NVP-ACQ090 has been shown to impair cAMP-mediated long-term potentiation (LTP). nih.govresearchgate.netresearchgate.net LTP is a persistent strengthening of synapses based on recent patterns of activity, considered a cellular mechanism underlying learning and memory. Studies in sst3 knock-out mice revealed impaired adenylyl cyclase/cAMP-mediated LTP, and this impairment was also observed upon systemic injection of NVP-ACQ090 in wild-type mice. nih.govresearchgate.netresearchgate.net This suggests a critical role for SSTR3 signaling, and its blockade by NVP-ACQ090, in the processes underlying this form of synaptic plasticity.

Data regarding the effect of NVP-ACQ090 on cAMP levels and LTP can be summarized as follows:

| Treatment | Effect on Basal cAMP (Hippocampal Slices) | Effect on Forskolin-Stimulated cAMP (Hippocampal Lysate) | Effect on cAMP-mediated LTP |

| SSTR3 Agonist (L-796,778) | Increased | Not specified in this context | Not specified in this context |

| NVP-ACQ090 | Not specified in this context | Inhibited | Impaired |

| sst3 Knock-out Mice | Reduced basal levels | Normal forskolin-induced increase | Impaired |

Investigations into Other Downstream Signaling Cascades

Beyond the adenylyl cyclase/cAMP pathway, SSTR3 has been implicated in modulating other signaling cascades. These include G protein-gated inwardly rectifying potassium (GIRK) currents, phospholipase C (PLC) activity, protein tyrosine phosphatase activity, and Raf-1 activity. frontiersin.orgguidetopharmacology.org

SSTR3 activation can lead to the activation of GIRK channels, resulting in inward potassium currents. frontiersin.orgguidetopharmacology.orgnih.gov This process is typically mediated by the direct binding of G protein βγ subunits released upon GPCR activation. frontiersin.org Studies using AtT-20 cells stably expressing wild-type sst3 have shown that the SSTR3-selective agonist L-796,778 induces hyperpolarization, which is efficiently blocked by subsequent application of the sst3-selective antagonist NVP-ACQ090. nih.gov This indicates that NVP-ACQ090 can inhibit SSTR3-mediated activation of GIRK currents.

SSTR3 has also been shown to stimulate PLC activity in certain cell lines, such as CCL39 cells stably transfected with human sst3 receptors. guidetopharmacology.org PLC activation leads to the hydrolysis of PIP2, affecting downstream signaling and potentially influencing GIRK channels. frontiersin.org

Furthermore, SSTR3 has been linked to the activation of protein tyrosine phosphatase and the inactivation of Raf-1 serine kinase in NIH 3T3 cells stably transfected with human sst3 receptors. guidetopharmacology.org While these connections to SSTR3 signaling have been observed, the specific impact of NVP-ACQ090 on these particular downstream pathways (PLC, protein tyrosine phosphatase, and Raf-1 activity) is not explicitly detailed in the provided search results.

Regulation of SSTR3 Receptor Dynamics and Trafficking

The activity of GPCRs, including SSTR3, is tightly regulated by processes such as phosphorylation, beta-arrestin recruitment, and internalization. NVP-ACQ090 has been shown to significantly impact these dynamics for the SSTR3 receptor. researchgate.netfrontiersin.orgcenmed.com

Agonist-Induced Receptor Phosphorylation Mechanisms and Blockade by NVP-ACQ090

Agonist binding to SSTR3 induces rapid and robust phosphorylation of the receptor, particularly at specific serine and threonine residues in its intracellular C-terminal tail. nih.govresearchgate.netnih.govoup.comresearchgate.netoup.com Key phosphorylation sites identified in the human SSTR3 receptor include Ser337/Thr341, Thr348, and Ser361. researchgate.netnih.govoup.comresearchgate.netoup.com This phosphorylation is a crucial step in regulating receptor function and trafficking. nih.govresearchgate.net

NVP-ACQ090 has been demonstrated to completely block the phosphorylation of SSTR3 induced by the endogenous ligand somatostatin-14 (SS-14). nih.govresearchgate.netnih.govoup.comresearchgate.netoup.com This antagonistic action highlights NVP-ACQ090's ability to interfere with the initial molecular events triggered by agonist binding. In contrast, stable somatostatin (B550006) analogs like pasireotide (B1678482) and octreotide (B344500) promoted clearly less phosphorylation compared to somatostatin. nih.govnih.govoup.comresearchgate.netoup.com

The rapid nature of SS-14-induced phosphorylation, occurring within seconds to minutes, underscores the dynamic regulatory mechanisms of SSTR3. nih.govnih.govoup.comresearchgate.netoup.com

Beta-Arrestin Recruitment and Receptor Internalization

Agonist-induced phosphorylation of GPCRs, including SSTR3, facilitates the recruitment of beta-arrestins. researchgate.netnih.gov Beta-arrestins act as scaffolding proteins that can modulate signaling and promote receptor internalization, often via clathrin-mediated endocytosis. nih.gov

Studies have shown that SS-14-mediated SSTR3 activation stimulates beta-arrestin recruitment into SSTR3-positive cilia. nih.gov This recruitment is a signal-dependent process that requires beta-arrestin 2. nih.govbiorxiv.orgrupress.org

NVP-ACQ090 has been shown to inhibit SS-14-mediated arrestin recruitment and subsequent receptor internalization. nih.gov This finding aligns with its ability to block agonist-induced phosphorylation, as phosphorylation is typically a prerequisite for efficient beta-arrestin binding and subsequent internalization. researchgate.netnih.gov The signal-dependent retrieval of SSTR3 from cilia is jointly and directly mediated by beta-arrestin 2 and the BBSome complex. biorxiv.orgrupress.org

Dephosphorylation Kinetics and Identification of Regulatory Enzymes

Following agonist removal, phosphorylated SSTR3 undergoes dephosphorylation, a process crucial for receptor recycling and resensitization. Dephosphorylation of the SSTR3 receptor occurs at a considerably slower rate compared to its phosphorylation. nih.govresearchgate.netnih.govoup.comresearchgate.netoup.com

Specific protein phosphatases are responsible for catalyzing the removal of phosphate (B84403) groups from the receptor. Research has identified protein phosphatase 1α (PP1α) and protein phosphatase 1β (PP1β) as key regulators of SSTR3 dephosphorylation. nih.govnih.govoup.comresearchgate.netoup.com siRNA knockdown experiments targeting different PP1 isoforms revealed that only knockdown of PP1α and PP1β resulted in a robust inhibition of SSTR3 dephosphorylation, indicating their specific involvement in this process. oup.com

G protein-coupled receptor kinases (GRKs) are primarily responsible for the agonist-induced phosphorylation of GPCRs. nih.gov Studies investigating SSTR3 phosphorylation have identified GRK2 and GRK3 as the main kinases involved. nih.govresearchgate.netnih.govoup.comresearchgate.netoup.com siRNA-mediated knockdown of GRK2 or GRK3 significantly inhibited SS-14-induced SSTR3 phosphorylation, whereas knockdown of GRK5 and GRK6 had no such effect. oup.com This highlights the specific roles of GRK2 and GRK3 in mediating agonist-dependent phosphorylation of SSTR3.

The interplay between GRKs and PP1 isoforms dictates the phosphorylation state of SSTR3, thereby influencing its downstream signaling and trafficking. NVP-ACQ090's ability to block agonist-induced phosphorylation effectively prevents the initiation of this regulatory cascade.

Here is a summary of the key enzymes involved in SSTR3 phosphorylation and dephosphorylation:

| Process | Key Enzymes Involved |

| Phosphorylation | G protein-coupled receptor kinase 2 (GRK2), G protein-coupled receptor kinase 3 (GRK3) nih.govresearchgate.netnih.govoup.comresearchgate.netoup.com |

| Dephosphorylation | Protein phosphatase 1α (PP1α), Protein phosphatase 1β (PP1β) nih.govnih.govoup.comresearchgate.netoup.com |

Role of SSTR3 in Ciliary G Protein-Coupled Receptor Transport

The somatostatin receptor subtype 3 (SSTR3) is a G protein-coupled receptor (GPCR) prominently localized to the primary cilia of neurons and other cell types. Primary cilia function as critical signaling hubs, concentrating specific receptors and downstream effectors to mediate various cellular processes. The precise targeting and trafficking of GPCRs, including SSTR3, to and from the ciliary membrane are essential for their signaling function.

Research indicates that SSTR3 possesses specific ciliary localization sequences (CTSs) within its intracellular loops and C-terminal tail that facilitate its accumulation within the cilium. Once localized to the cilium, SSTR3 can be activated by its endogenous ligand, somatostatin-14 (SST-14). Ligand activation triggers downstream signaling cascades, commonly involving Gαi protein coupling and subsequent inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.

Beyond initiating signaling, agonist activation of SSTR3 also plays a critical role in regulating the receptor's presence within the cilium. Studies have shown that ligand binding induces phosphorylation of SSTR3, mediated by GPCR kinases (GRKs). This phosphorylation is a key step in recruiting β-arrestin to the activated receptor. The binding of β-arrestin, along with components of the BBSome complex, is crucial for the retrieval or exit of activated SSTR3 from the primary cilium. This process is thought to involve the movement of receptor-laden BBSome trains along the cilium, facilitating passage across the transition zone at the ciliary base. This agonist-induced exit mechanism serves to regulate the duration and intensity of ciliary SSTR3 signaling.

Nvp acq090 is characterized as a potent and selective antagonist of the somatostatin sst3 receptor. As an antagonist, this compound binds to SSTR3 and blocks the action of endogenous agonists like SST-14. Research findings demonstrate that this compound effectively inhibits agonist-induced SSTR3 phosphorylation. By preventing this crucial phosphorylation event, this compound consequently blocks the subsequent recruitment of β-arrestin and the internalization or retrieval of the activated receptor from the cell surface, including its exit from the cilium. This antagonistic action of this compound on SSTR3 phosphorylation and trafficking highlights its mechanism of interfering with the normal agonist-dependent regulation of SSTR3 ciliary localization and signaling termination.

Detailed research findings illustrate the impact of this compound on SSTR3 activity. For instance, studies using cells expressing SSTR3 have shown that while the endogenous ligand somatostatin induces rapid and robust phosphorylation of SSTR3, this phosphorylation is completely blocked by this compound. Furthermore, this compound has been shown to inhibit agonist-mediated β-arrestin recruitment and receptor internalization. The functional consequence of SSTR3 antagonism by this compound has also been observed in studies examining downstream signaling pathways, such as the cAMP pathway, which is influenced by ciliary SSTR3 activity.

The following table summarizes key findings regarding the effect of this compound on SSTR3 phosphorylation:

| Stimulus / Treatment | SSTR3 Phosphorylation Level | Effect of this compound | Citation |

| Endogenous Ligand (SST-14) | Rapid and Robust Increase | Completely Blocked | |

| Stable Somatostatin Analogs | Less Phosphorylation | Not specified |

These data underscore that this compound's mechanism of action involves disrupting the initial steps of agonist-induced SSTR3 activation and subsequent trafficking events, thereby impacting the receptor's dynamic localization and signaling within the primary cilium.

Structure Activity Relationship Sar and Compound Optimization Strategies

Design and Synthesis of NVP-ACQ090 and its Analogs

The synthesis of NVP-ACQ090 presented notable challenges that were addressed during its chemical development.

Original Research Synthetic Pathways and Associated Chemical Development Challenges

The initial research synthesis of NVP-ACQ090 was characterized by a complex and lengthy process. It involved a main chain of nine linear steps and two side chains of three steps each. researchgate.net While this original synthesis was convergent, it was also described as very complex and expensive. researchgate.net A key challenge was the use of several reagents that were not suitable for large-scale synthesis. researchgate.net

Systematic SAR Studies for Potency and Selectivity Enhancement of Decahydroisoquinoline (B1345475) Derivatives

Systematic Structure-Activity Relationship (SAR) studies were fundamental in optimizing the potency and selectivity of NVP-ACQ090 and related decahydroisoquinoline derivatives as SSTR3 antagonists. nih.gov

Identification of Key Pharmacophoric Features

SAR analysis is a core approach in lead optimization, focusing on the relationship between a molecule's chemical structure and its biological activity. patsnap.comnumberanalytics.com By systematically altering the structure of a lead compound, researchers can identify the key functional groups responsible for its activity. patsnap.comnumberanalytics.com This process helps in pinpointing modifications that can enhance potency and selectivity. patsnap.comnumberanalytics.com While specific details on the exact pharmacophoric features of NVP-ACQ090 are not explicitly detailed in the provided text, the systematic SAR studies in this class of decahydroisoquinoline derivatives aimed to enhance potency and selectivity for SSTR3. nih.gov

Positional and Substituent Effects on SSTR3 Antagonism

SAR optimization often involves studying the effects of different substituents at various positions on the core molecular structure. For instance, in the discovery of another potent SSTR3 antagonist, MK-4256, SAR optimization of the substitution pattern on a phenyl-imidazolyl ring led to the synthesis of a more potent analog with a 4-fluorophenyl substituent. nih.gov This demonstrates how positional and substituent effects are investigated to improve binding affinity and functional activity at the target receptor. Although specific data tables detailing the effects of different substituents on the decahydroisoquinoline core of NVP-ACQ090 are not available in the provided text, the principle of evaluating positional and substituent effects is a standard practice in SAR studies to enhance SSTR3 antagonism. nih.gov

Lead Optimization Methodologies in Chemical Biology

Lead optimization is a critical phase in drug discovery that aims to refine lead compounds to improve their therapeutic potential and minimize adverse effects. patsnap.comnumberanalytics.comdanaher.combiobide.com This iterative process involves designing, synthesizing, and testing compounds to enhance efficacy, selectivity, pharmacokinetic properties, and safety. patsnap.com

Various methodologies are employed in lead optimization within chemical biology. SAR analysis is a fundamental approach, involving the synthesis and biological evaluation of a series of analogs with systematic modifications to identify structure-activity trends. patsnap.comnumberanalytics.com Computational methods also play a significant role, including molecular docking, virtual screening, and Quantitative Structure-Activity Relationship (QSAR) modeling, which help predict how structural modifications might affect target interaction and biological activity. patsnap.comnumberanalytics.comdanaher.com These computational tools allow for the rapid assessment of numerous compounds. patsnap.com Medicinal chemistry techniques, such as scaffold hopping, fragment-based design, bioisosteric replacement, and prodrug design, are also utilized to optimize lead compounds. numberanalytics.com The goal is to improve properties like potency, selectivity, and stability. numberanalytics.combiobide.com Lead optimization also critically assesses pharmacokinetic properties and involves early toxicity evaluations. danaher.combiobide.com

In the context of GPCRs like SSTR3, lead optimization methodologies would focus on improving the binding affinity and functional antagonism at the receptor while addressing other drug-like properties. NVP-ACQ090 itself has been used as a tool compound in studies investigating SSTR3 function and regulation, highlighting its utility as a well-characterized antagonist. nih.govnih.govnih.gov Its ability to block somatostatin-induced SSTR3 phosphorylation, β-arrestin recruitment, and internalization demonstrates its effectiveness as an antagonist in cellular systems. nih.govnih.gov

Iterative Chemical Synthesis and Biological Evaluation Cycles

The initial research synthesis of NVP-ACQ090 was complex and involved multiple steps, making it challenging for large-scale production. researchgate.net It comprised a main chain of nine linear steps and two side chains of three and steps, respectively, in a highly convergent, but complex and expensive, process. researchgate.net This original synthesis utilized several reagents that were not suitable for large-scale manufacturing. researchgate.net

Chemical development efforts focused on improving the efficiency of the synthesis and replacing the unsuitable reagents. researchgate.net This iterative process of chemical synthesis and biological evaluation aimed to create a more practical route for obtaining NVP-ACQ090 while maintaining or enhancing its desired pharmacological profile as a potent and selective sst3 receptor antagonist. researchgate.net The goal was to develop a synthesis suitable for large-scale production of enantiomerically pure NVP-ACQ090. epdf.pub

Research has shown that NVP-ACQ090 can completely block the rapid and robust phosphorylation of the sst3 receptor induced by the endogenous ligand somatostatin (B550006). researchgate.netoup.comoup.comnih.govnih.gov This biological evaluation provides key insights into its antagonistic activity at the receptor level. Studies comparing NVP-ACQ090 with stable somatostatin analogs like pasireotide (B1678482) and octreotide (B344500) showed that these analogs promoted significantly less phosphorylation compared to somatostatin, further highlighting NVP-ACQ090's blocking effect. researchgate.netoup.comnih.gov NVP-ACQ090 has also been shown to inhibit somatostatin-mediated arrestin recruitment and receptor internalization. nih.gov Furthermore, it efficiently blocked agonist-induced hyperpolarization in cells expressing sst3 receptors, indicating its effectiveness in blocking receptor-mediated signaling. nih.gov

Preclinical Pharmacological Evaluation in Research Models

In Vitro Pharmacological Profiling

In vitro studies have been instrumental in defining the interaction of NVP-ACQ090 with SSTR3 and understanding the cellular mechanisms it modulates.

Cell-Based Functional Assays for SSTR3 Activity (e.g., cAMP accumulation, membrane potential changes)

Cell-based assays have demonstrated that NVP-ACQ090 inhibits SSTR3 activity. In studies utilizing hippocampal slices, NVP-ACQ090 was shown to reduce forskolin-stimulated cAMP levels. Specifically, at a concentration of 1 µM, ACQ090 reduced forskolin-stimulated cAMP levels to 48.6 ± 8% of control levels (p = 0.03) nih.gov. Conversely, in hippocampal lysate, 1 µM ACQ090 did not significantly alter forskolin-stimulated cAMP levels (91 ± 15% of control; p = 0.6) nih.gov. This disparity suggests that the effect of NVP-ACQ090 on cAMP accumulation may be dependent on the intact cellular environment, possibly related to the localization of SSTR3 on neuronal cilia nih.gov.

Assays assessing membrane potential changes have also been employed. In AtT-20 cells engineered to stably express wild-type SSTR3, the SSTR3 agonist L-796,778 induced hyperpolarization, which was effectively blocked by the subsequent application of the SSTR3-selective antagonist NVP-ACQ090 oup.comnih.gov. This finding indicates that NVP-ACQ090 can counteract the changes in membrane potential mediated by SSTR3 activation, which are associated with the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels downstream of Gαi protein signaling nih.gov.

The following table summarizes key findings from in vitro cAMP accumulation assays:

| Assay Type | Tissue/Cell Line | Stimulus | NVP-ACQ090 Concentration | Effect on cAMP Levels (% of Control) | Significance (p-value) | Citation |

|---|---|---|---|---|---|---|

| cAMP Accumulation | Hippocampal Slices | Forskolin | 1 µM | 48.6 ± 8 | 0.03 | nih.gov |

| cAMP Accumulation | Hippocampal Lysate | Forskolin | 1 µM | 91 ± 15 | 0.6 | nih.gov |

In Vivo Efficacy and Mechanism-Based Studies in Animal Models

In vivo studies, primarily conducted in mouse models, have explored the effects of NVP-ACQ090 on complex physiological functions, offering insights into potential therapeutic applications where SSTR3 antagonism could be beneficial.

Neural Circuitry and Cognitive Function Modulation (e.g., Object Recognition Memory Disruption in Wild-Type Mice)

Studies have highlighted a critical role for SSTR3 in object recognition memory in mice, and NVP-ACQ090 has served as a pharmacological tool in these investigations. Systemic administration of NVP-ACQ090, acting as an SSTR3 antagonist, was shown to disrupt the recall of familiar objects in wild-type mice nih.gov. This effect was observed at doses of 20 µg/kg and 50 µg/kg when administered intraperitoneally 30 minutes prior to the test phase, with a 1-hour retention interval nih.gov. The ability of mice to discriminate between novel and familiar objects decreased with increasing doses of ACQ090 nih.gov. These findings suggest that blocking SSTR3 activity with NVP-ACQ090 impairs object recognition memory in wild-type mice.

The underlying mechanism for this cognitive effect appears to involve the cAMP signaling pathway. The SSTR3 antagonist was found to disrupt cAMP-mediated long-term potentiation (LTP) in hippocampal slices, a process considered important for memory consolidation nih.gov. SSTR3 is primarily localized to neuronal cilia, and its signaling within these structures is thought to be crucial for recognition memory nih.gov.

The following table presents a summary of the in vivo object recognition memory findings:

| Animal Model | Treatment | Dose (µg/kg, i.p.) | Timing Relative to Test | Retention Interval | Effect on Object Recognition Memory | Significance (p-value) | Citation |

|---|---|---|---|---|---|---|---|

| Wild-Type Mice | NVP-ACQ090 | 20 | 30 mins before test | 1 hour | Impaired | 0.045 | nih.gov |

| Wild-Type Mice | NVP-ACQ090 | 50 | 30 mins before test | 1 hour | Impaired | 0.02 | nih.gov |

| Wild-Type Mice | Vehicle | - | 30 mins before test | 1 hour | Normal | - | nih.gov |

Metabolic Regulation Studies (e.g., Glucose Homeostasis, Glucose-Stimulated Insulin (B600854) Secretion)

Antagonism of SSTR3 has been explored as a potential therapeutic strategy for Type 2 diabetes researchgate.net. While direct experimental data on the effects of NVP-ACQ090 on glucose homeostasis or glucose-stimulated insulin secretion (GSIS) were not explicitly found in the provided search results, the broader context of SSTR3 antagonism in metabolic regulation is discussed. SSTR5 receptors are known to inhibit insulin release from pancreatic β-cells . Other SSTR3 antagonists, such as compound 3A, have demonstrated the ability to reduce glucose excursion in mouse oral glucose tolerance tests (oGTT) researchgate.net. This suggests that targeting SSTR3 can influence glucose metabolism. Pharmacological evidence supporting the role of the SSTR3 receptor in mediating GSIS from pancreatic β-cells has been reported researchgate.net.

Somatostatin (B550006) and its analogs, which activate SSTRs, exert inhibitory effects on the secretion of various hormones, including insulin and glucagon (B607659), which are key regulators of glucose homeostasis nih.govnih.gov. Insulin facilitates glucose uptake and storage, while glucagon promotes hepatic glucose production nih.govopen.eduwikipedia.org. Modulating SSTR3 activity with an antagonist like NVP-ACQ090 could potentially impact the balance between insulin and glucagon secretion, thereby influencing glucose homeostasis.

Receptor Occupancy Determination in Relevant Tissues (e.g., Brain)

Receptor occupancy studies are crucial for understanding the pharmacodynamic properties of a compound and quantifying the extent of its binding to its target receptor in vivo faimallusr.comnih.gov. Although specific quantitative data on the brain receptor occupancy of NVP-ACQ090 was not explicitly detailed in the provided search results, its observed effects on cognitive function in mice following systemic administration imply that it can cross the blood-brain barrier and occupy SSTR3 receptors within the brain researchgate.netnih.gov.

NVP-ACQ090 has been noted for its ability to achieve high receptor occupancy in the brain within a relatively short timeframe in certain research contexts researchgate.net. This characteristic is particularly relevant when investigating its effects on central nervous system functions such as cognition researchgate.netfrontiersin.org. Techniques like positron emission tomography (PET) are commonly employed to measure brain receptor occupancy for various compounds nih.govfrontiersin.orgresearchgate.net. While a specific PET study for NVP-ACQ090 was not identified in the provided information, the methodology for determining brain receptor occupancy is well-established in preclinical and clinical research faimallusr.comresearchgate.net.

Broader Research Implications and Translational Hypotheses

NVP-ACQ090 as a Pharmacological Tool for SSTR3 Research and Understanding Receptor Function

As a potent and selective antagonist, NVP-ACQ090 serves as a crucial pharmacological tool for researchers investigating the functional roles of SSTR3. researchgate.net Its ability to specifically block SSTR3 activity allows for the isolation and characterization of SSTR3-mediated effects in various biological systems. Studies have utilized NVP-ACQ090 to effectively block the hyperpolarization induced by SSTR3 agonists like SS-14 and L-796/778 in cell lines expressing the receptor. nih.govoup.com Furthermore, NVP-ACQ090 has been shown to completely inhibit the rapid and robust phosphorylation of the sst3 receptor induced by the endogenous ligand somatostatin (B550006). nih.govoup.comnih.govresearchgate.netresearchgate.net Beyond phosphorylation, this antagonist also demonstrated the ability to inhibit SS-14-mediated arrestin recruitment and receptor internalization, highlighting its utility in dissecting the mechanisms of SSTR3 trafficking and desensitization. nih.gov In in vivo research, the systemic administration of NVP-ACQ090 in wild-type mice has been shown to disrupt the recall of familiar objects, suggesting a specific involvement of SSTR3 in object recognition memory. researchgate.net Investigations into the mechanisms underlying SSTR3's role in synaptic plasticity have also employed NVP-ACQ090, revealing its capacity to disrupt cAMP-mediated long-term potentiation (LTP). researchgate.net The development of a more practical synthesis for NVP-ACQ090 underscores its importance and demand as a research compound. researchgate.netresearchgate.net It has been identified as a key tool compound in structure-activity relationship (SAR) studies aimed at developing SSTR3 antagonists. researchgate.net

Contributions to Understanding Somatostatin Receptor Biology and Signaling

The application of NVP-ACQ090 has significantly advanced the understanding of somatostatin receptor biology and signaling, particularly concerning the SSTR3 subtype. By blocking somatostatin-induced phosphorylation, arrestin recruitment, and internalization, NVP-ACQ090 provides direct evidence regarding the regulatory processes governing SSTR3 activity and trafficking. nih.govoup.comnih.govresearchgate.net Its use in counteracting the effects of SSTR3 agonists on cellular responses, such as hyperpolarization, has helped to delineate the downstream signaling pathways activated by SSTR3, including those mediated by Gαi proteins and GIRK channels. nih.govoup.com The observed inhibition of cAMP-mediated LTP by NVP-ACQ090 reinforces the critical role of the cAMP pathway in SSTR3 signaling, particularly within neuronal cilia and its implications for memory formation. researchgate.net Studies employing NVP-ACQ090 have also contributed to a deeper understanding of the functional significance of the intracellular C-terminal tail of SSTR3 and the specific phosphorylation sites located within this domain in regulating receptor function. nih.govoup.comnih.govresearchgate.netresearchgate.net Furthermore, research utilizing NVP-ACQ090 in conjunction with SSTR3 knockout mice has provided compelling evidence for the SSTR3-specific nature of certain physiological effects, such as those related to glucose regulation and memory. researchgate.netnih.gov The use of NVP-ACQ090 has also been instrumental in differentiating the distinct effects of endogenous somatostatin compared to stable synthetic analogs like pasireotide (B1678482) and octreotide (B344500) on SSTR3 phosphorylation patterns. nih.govoup.comnih.govresearchgate.netresearchgate.net

Potential for Novel Therapeutic Approaches Based on SSTR3 Antagonism

Research conducted with NVP-ACQ090 and other SSTR3 antagonists has opened avenues for exploring novel therapeutic approaches targeting SSTR3. NVP-ACQ090 has been recognized as a promising lead compound for the development of orally active therapeutic agents aimed at treating various conditions, including endocrine disorders, proliferative diseases, and mood disorders. researchgate.net Studies demonstrating that SSTR3 antagonism can enhance glucose-stimulated insulin (B600854) secretion (GSIS) in isolated mouse islets and improve glucose tolerance in in vivo models highlight the potential of targeting SSTR3 for the treatment of type 2 diabetes mellitus. researchgate.netnih.gov This research, partly facilitated by the use of pharmacological tools like NVP-ACQ090, supports the concept that SSTR3 antagonism could represent a novel therapeutic strategy for managing type 2 diabetes. researchgate.netnih.gov Given the expression of SSTR3 in various tumors, including neuroendocrine tumors and nonfunctioning pituitary adenomas, the insights gained from studying SSTR3 antagonism with compounds like NVP-ACQ090 contribute to evaluating the potential of modulating this receptor in oncology. nih.govnih.govresearchgate.netmdpi.commdpi.com The observed effects of SSTR3 antagonists on behavior in mice and the unique localization of SSTR3 to neuronal cilia also suggest potential therapeutic relevance for neurological or mood disorders. researchgate.net

Advanced Methodological Approaches in Nvp Acq090 Research

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are valuable tools in understanding the complex interactions between ligands like NVP-ACQ090 and their target receptors, such as SSTR3. These approaches allow researchers to model and analyze the dynamic behavior of the ligand-receptor complex at an atomic level, providing insights that are difficult to obtain through experimental methods alone.

Ligand-Receptor Docking and Dynamics

Ligand-receptor docking studies predict the preferred binding orientation and conformation of a ligand within the binding site of a receptor. For NVP-ACQ090 and SSTR3, docking simulations can help elucidate how the antagonist interacts with specific amino acid residues in the SSTR3 binding pocket. researchgate.net Following docking, molecular dynamics simulations extend this analysis by simulating the movement and conformational changes of the ligand-receptor complex over time in a simulated biological environment, often including a lipid bilayer and explicit solvent molecules. nih.govnih.gov These simulations can reveal the stability of the docked complex, identify key interactions that contribute to binding affinity and selectivity, and explore the dynamic nature of the binding event. nih.gov While general studies on SSTR3 ligand binding dynamics using MD simulations have been reported, specific detailed findings focusing solely on NVP-ACQ090's docking pose and dynamics within SSTR3 require further dedicated research. researchgate.netnih.govnih.gov

Quantitative Structure-Kinetics Relationship (QSKR) Studies

Binding Kinetics Analysis

Binding kinetics, specifically the rates of association (k_on) and dissociation (k_off), provide crucial information beyond simple equilibrium binding affinity (Kd). These parameters describe how quickly a ligand binds to its receptor and how long it remains bound, respectively.

Association (k_on) and Dissociation (k_off) Rate Determinations

Determining the k_on and k_off rates for NVP-ACQ090 binding to SSTR3 typically involves real-time binding assays using techniques such as Surface Plasmon Resonance (SPR) or kinetic radioligand binding assays. These methods allow for the continuous monitoring of binding events, providing the data necessary to calculate the individual rate constants. While NVP-ACQ090 is characterized by its potency and selectivity for SSTR3 (hSST3 pKd = 8.15) sigmaaldrich.com, specific experimental data detailing its k_on and k_off values for SSTR3 were not found in the provided search results. Such data would be essential for a complete understanding of its binding profile.

Implications of Ligand Residence Time for SSTR3 Modulation

Ligand residence time, defined as the reciprocal of the dissociation rate (1/k_off), is increasingly recognized as a critical factor influencing the duration and efficacy of a drug's effect, particularly for GPCRs like SSTR3. A longer residence time can lead to sustained receptor blockade or activation, even if systemic drug concentrations fluctuate. researchgate.net For an antagonist like NVP-ACQ090, a long residence time on SSTR3 could result in prolonged inhibition of receptor signaling, potentially offering advantages in therapeutic settings by providing more durable target modulation. Conversely, a short residence time might necessitate more frequent dosing. Understanding the residence time of NVP-ACQ090 on SSTR3 is therefore important for predicting its pharmacological profile and optimizing dosing strategies, although specific data on its residence time was not available in the search results.

Synthetic Biology Applications for Receptor Systems

Synthetic biology approaches, involving the design and construction of new biological parts, devices, and systems, are increasingly applied to study complex receptor systems like SSTR3.

Engineered Cell Lines for SSTR3 Study

Engineered cell lines are fundamental tools in SSTR3 research, allowing for controlled expression and manipulation of the receptor and its associated signaling components. Various cell lines have been engineered to express SSTR3, including HEK293 cells and AtT-20 cells, often with stable integration of the SSTR3 gene hznu.edu.cncenmed.comguidetopharmacology.orgnih.gov. These lines enable detailed pharmacological characterization of ligands like NVP-ACQ090 and the study of receptor-mediated events.

For instance, HEK293 cells stably expressing SSTR3 have been used to investigate agonist-induced SSTR3 phosphorylation and how this is blocked by NVP-ACQ090 hznu.edu.cncenmed.comguidetopharmacology.org. AtT-20 cells stably expressing SSTR3 have been utilized in membrane potential assays to demonstrate how NVP-ACQ090 inhibits agonist-induced hyperpolarization mediated by SSTR3 coupling to Gαi proteins and subsequent activation of GIRK channels hznu.edu.cnguidetopharmacology.org.

Furthermore, IMCD3 cells have been engineered to stably express SSTR3 tagged with fluorescent proteins like EGFP (SSTR3-EGFP) citeab.comfishersci.canih.gov. These cell lines are valuable for live imaging studies to monitor SSTR3 trafficking, internalization, and localization, including its presence and movement in primary cilia citeab.comfishersci.canih.gov. The use of such engineered lines allows for detailed visualization and quantification of receptor dynamics in response to ligand binding or other stimuli.

Development of Advanced Biosensors for SSTR3 Pathway Analysis

The study of SSTR3 signaling pathways benefits from advanced techniques that can report on receptor activation and downstream events in real-time. While specific "biosensors" explicitly designed for NVP-ACQ090 action were not prominently featured in the search results, methodologies akin to biosensing principles are employed.

Fluorescence-based assays, such as membrane potential measurements in engineered cell lines, serve as functional readouts for SSTR3 activity mediated by G protein coupling hznu.edu.cnguidetopharmacology.org. These assays indirectly act as biosensors for receptor activation by reporting on changes in ion channel activity downstream of SSTR3 signaling.

Techniques like FRET and BRET (Bioluminescence Resonance Energy Transfer) are powerful tools used in GPCR research, including SSTRs, to study protein-protein interactions, conformational changes upon ligand binding, and the recruitment of downstream effectors like β-arrestin Current time information in Aurangabad Division, IN.. These methods can be adapted to function as biosensors, providing spatial and temporal information about SSTR3 signaling events. The application of such advanced biosensing strategies, potentially incorporating fluorescent or luminescent tags on SSTR3 or its interacting partners, holds promise for further detailed analysis of how antagonists like NVP-ACQ090 impact the intricate signaling network controlled by SSTR3. The development and application of more sophisticated biosensors could provide deeper insights into the nuances of SSTR3 pathway modulation.

Future Directions in Nvp Acq090 Academic Inquiry

Investigating SSTR3 Crosstalk with Other Signaling Pathways

Understanding how SSTR3 interacts with other cellular signaling pathways is a critical area for future research. SSTRs, including SSTR3, are G-protein coupled receptors (GPCRs) that primarily signal through inhibitory G-protein coupled mechanisms, leading to reduced cyclic AMP levels and modulation of ion channels and protein synthesis. mdpi.com However, GPCRs can also engage in G protein-independent signaling and crosstalk with non-GPCR pathways. embopress.org

Studies have shown crosstalk between SSTRs and receptor tyrosine kinases, such as the ErbB family, impacting pathways like MAPK and PI3K. ubc.ca Specifically, SSTR3 has been observed to coexpress and potentially crosstalk with ErbB2 in certain cell lines. ubc.ca Furthermore, SSTR3 engagement has been proposed to induce apoptosis through pathways involving p53 and caspase activation. nih.gov SSTR3 targeting may also inhibit endothelial cell proliferation and neoangiogenesis. nih.gov

Recent research highlights the localization of SSTR3 in primary cilia, specialized organelles that act as signaling hubs. nih.govbiorxiv.org Ciliary SSTR3 has been shown to mediate somatostatin's suppression of insulin (B600854) secretion in pancreatic beta cells and may play a role in delta-to-beta cell regulatory crosstalk. nih.govtandfonline.com This ciliary localization and function suggest potential crosstalk with other ciliary signaling pathways, such as the Hedgehog pathway, which is also organized around the primary cilium and involves the modulation of ciliary cAMP levels. biorxiv.org Future studies could investigate how NVP-ACQ090, as an SSTR3 antagonist, influences these complex interactions, particularly in the context of ciliary signaling and its downstream effects on cellular processes.

Exploring Mechanisms of Resistance or Desensitization to SSTR3 Antagonism

The development of resistance or desensitization is a common challenge in targeted therapies, including those involving SSTR modulation. While much of the research on somatostatin (B550006) analog resistance has focused on SSTR2, given its prominence in many neuroendocrine tumors, exploring similar mechanisms for SSTR3 antagonism is crucial for the long-term efficacy of compounds like NVP-ACQ090. mdpi.commdpi.com

Potential mechanisms of resistance or desensitization to SSTR3 antagonism could mirror those observed for other SSTR subtypes or GPCRs. These might include:

Downregulation of SSTR3 expression: Reduced levels of the target receptor on the cell surface could diminish the effect of an antagonist. While not extensively reported specifically for SSTR3 antagonism resistance, downregulation of SSTR expression has been linked to epigenetic silencing in some contexts. mdpi.commdpi.com

Alterations in downstream signaling pathways: Changes in the intracellular pathways activated or modulated by SSTR3 could bypass the effects of an antagonist. SSTR3 signals primarily through Gαi-mediated inhibition of cAMP production, but also influences other pathways like MAPKs and PI3K. nih.govresearchgate.net Resistance could involve compensatory activation of these or alternative pathways.

Increased expression or activity of counter-regulatory pathways: Upregulation of signaling cascades that oppose the effects of SSTR3 antagonism could lead to reduced responsiveness.

Receptor phosphorylation and desensitization: While SSTR antagonists have been reported to bind without necessarily inducing internalization, phosphorylation of the receptor can still play a role in regulating its trafficking and signaling, potentially contributing to desensitization. mdpi.comnih.gov Studies have shown that the endogenous ligand somatostatin induces rapid SSTR3 phosphorylation, which can be blocked by NVP-ACQ090. nih.gov Further research is needed to understand if and how prolonged exposure to SSTR3 antagonists affects receptor phosphorylation and subsequent signaling.

Tumor heterogeneity: In the context of cancer, variations in SSTR3 expression within a tumor or across different metastatic sites could contribute to differential responses to SSTR3-targeted therapy. mdpi.commdpi.com

Future academic inquiry should aim to identify specific molecular mechanisms underlying reduced sensitivity to SSTR3 antagonism, potentially utilizing in vitro models and preclinical studies with NVP-ACQ090 or similar selective SSTR3 antagonists.

Discovery of Novel SSTR3 Modulators and Chemotypes

The discovery of novel SSTR3 modulators with improved properties remains an important area of academic and pharmaceutical research. While NVP-ACQ090 is a known potent and selective SSTR3 antagonist, the exploration of diverse chemotypes could yield compounds with enhanced potency, selectivity, pharmacokinetic profiles, or novel mechanisms of action (e.g., allosteric modulation). patsnap.com

Historically, SSTR modulator discovery has evolved from peptide analogs to small-molecule agents. patsnap.com Advances in structural biology, medicinal chemistry, and computational modeling are driving the design of new molecules targeting specific SSTR subtypes. patsnap.com Cryo-EM studies are providing structural insights into SSTR binding pockets, which can inform the rational design of subtype-selective ligands. pnas.org

NVP-ACQ090 itself is a decahydroisoquinoline (B1345475) derivative, representing a specific chemotype of SSTR3 antagonists. researchgate.netresearchgate.net Other selective SSTR3 antagonists, such as MK-4256 and MK-1421, belong to the imidazolyl-tetrahydro-β-carboline class. researchgate.netresearchgate.netacs.orgresearchgate.netacs.org Future research could involve high-throughput screening of chemical libraries, fragment-based drug discovery, and structure-activity relationship studies based on compounds like NVP-ACQ090 to identify entirely new chemical scaffolds with desirable SSTR3 modulating properties. The goal is to find compounds that offer advantages over existing modulators, potentially leading to improved therapeutic outcomes for SSTR3-related conditions.

Development of Advanced Preclinical Models for SSTR3-Related Conditions

Robust and relevant preclinical models are essential for evaluating the potential therapeutic utility of SSTR3 antagonists like NVP-ACQ090 and for investigating the underlying biology of SSTR3-related conditions.

Current preclinical research on SSTR3 has utilized various models, including:

Cell lines: In vitro studies using cell lines that naturally express SSTR3 or have been transfected to express the receptor are valuable for studying receptor binding, signaling, and cellular responses to SSTR3 modulators. nih.govnih.gov

Genetically modified mice: SSTR3 knockout mice have been instrumental in demonstrating the mechanism-based effects of SSTR3 antagonists, such as their impact on glucose-stimulated insulin secretion. researchgate.net

Xenograft models: Human tumor cells expressing SSTR3 can be implanted into immunocompromised mice to create xenograft models for evaluating the antitumor effects of SSTR3-targeted therapies. nih.gov

Disease-specific animal models: For conditions like nonfunctioning pituitary adenomas (NFPAs), which often express high levels of SSTR3, specific animal models like the MENX rat model have been used to evaluate SSTR3 agonists and could be adapted to study antagonist effects. nih.govmdpi.com

Future directions in preclinical model development for SSTR3 research include:

Developing more physiologically relevant in vitro models: This could involve using primary cell cultures from relevant tissues (e.g., pancreatic islets, pituitary tumors) or creating complex co-culture systems that better mimic the in vivo microenvironment.

Generating advanced genetically engineered models: Developing conditional knockout or knock-in models could allow for the study of SSTR3 function in specific cell types or at different developmental stages.

Creating patient-derived xenograft (PDX) models: Utilizing tumor tissue directly from patients with SSTR3-expressing tumors could provide models that better reflect the heterogeneity and characteristics of human disease.

Developing models that recapitulate resistance mechanisms: Creating preclinical models that inherently display or develop resistance to SSTR3 antagonism could be invaluable for studying resistance mechanisms and testing strategies to overcome them.

The development and utilization of these advanced preclinical models will be crucial for translating findings from basic research on NVP-ACQ090 and SSTR3 into potential clinical applications.

常见问题

Q. How do multi-omics approaches enhance mechanistic insights into NVP’s long-term biocompatibility?

- Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic profiling from in vivo models to map toxicity pathways. Longitudinal designs with staggered sampling points (e.g., 6-week intervals) capture dynamic responses, while mixed-method analysis aligns with SRQR standards for qualitative rigor .

Data Synthesis Table: Key Findings from NVP Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。